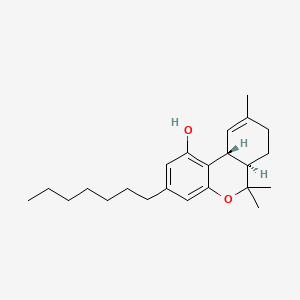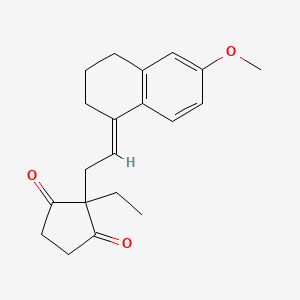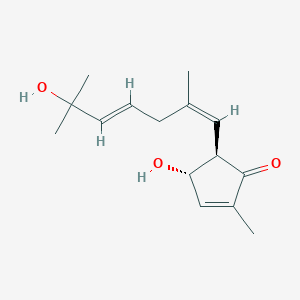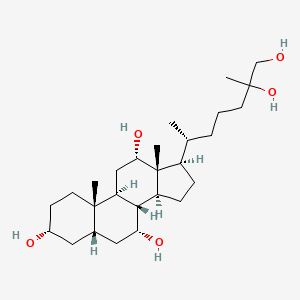
5beta-Cholestane-3alpha,7alpha,12alpha,25,26-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
, also known as 5 beta-bufol, belongs to the class of organic compounds known as pentahydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or derivatives bearing five hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Improved Synthesis Techniques : Research has developed enhanced synthesis methods for compounds like 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and its pentol variant, which are crucial for studying cholic acid biosynthesis pathways. These methods offer higher yields and avoid contamination with 5beta-cholestane-3alpha, 7alpha, 12alpha, 25, 26-pentol, which is significant for accurate in vivo and in vitro studies (Dayal et al., 1976).
Role in Bile Acid Biosynthesis
- Cholic Acid Biosynthesis Pathway : The conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into its pentol form by liver microsomes is a critical step in the cholic acid biosynthesis pathway. This process involves side-chain hydroxylation, which is essential for producing key bile acid intermediates in humans and rats (Cheng et al., 1977).
- Hydroxylation and Stereoselectivity : The enzymatic hydroxylation involved in converting tetrol into pentol demonstrates the stereospecificity and importance of microsomal enzymes in the biosynthesis of cholic acid. This pathway highlights the critical role of 5beta-cholestane-3alpha,7alpha,12alpha,24beta,25-pentol as an intermediate in bile acid synthesis (Shefer et al., 1976).
Metabolic Implications
- Cerebrotendinous Xanthomatosis (CTX) : Studies on the bile and feces of patients with CTX have identified the presence of pentahydroxy bile alcohols, including 5beta-cholestane-3alpha, 7alpha, 12alpha, 24xi, 25-pentol. Understanding the structure and biosynthesis of these compounds in CTX patients sheds light on the metabolic anomalies associated with this disorder and offers insights into potential therapeutic targets (Shefer et al., 1975).
Eigenschaften
CAS-Nummer |
6127-75-9 |
|---|---|
Produktname |
5beta-Cholestane-3alpha,7alpha,12alpha,25,26-pentol |
Molekularformel |
C27H48O5 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-16(6-5-10-25(2,32)15-28)19-7-8-20-24-21(14-23(31)27(19,20)4)26(3)11-9-18(29)12-17(26)13-22(24)30/h16-24,28-32H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |
InChI-Schlüssel |
XZDHXPDYLPEFQI-FIMPYCPFSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Andere CAS-Nummern |
6127-75-9 |
Physikalische Beschreibung |
Solid |
Synonyme |
5 beta-bufol 5beta-cholestane-3alpha,7alpha,12alpha,25,26-pentol cholestane-3,7,12,25,26-pentol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



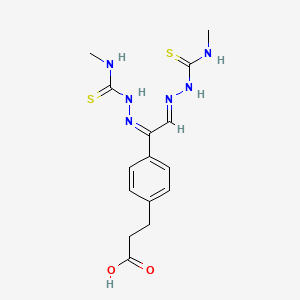
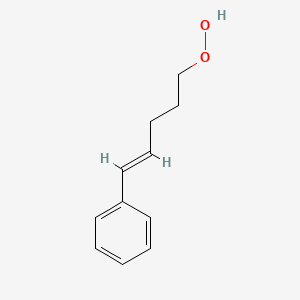


![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)
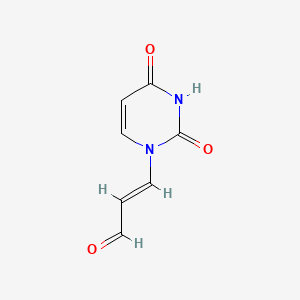
![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)
![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)

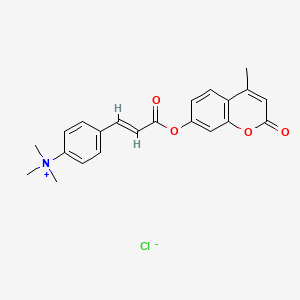
![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)
